2,4-Dichloro-6-methylnicotinonitrile
Overview
Description
2,4-Dichloro-6-methylnicotinonitrile is a synthetic compound belonging to the class of nicotinonitrile herbicides. It is widely used in agriculture to control broadleaf weeds in crops such as soybeans, corn, and wheat. The compound has the molecular formula C₇H₄Cl₂N₂ and a molecular weight of 187.03 g/mol .
Scientific Research Applications
2,4-Dichloro-6-methylnicotinonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Employed in the production of herbicides and pesticides.
Safety and Hazards
The safety data sheet for a similar compound, 2,6-dichloro-4-methylnicotinonitrile, indicates that it is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methylnicotinonitrile typically involves the chlorination of 6-methylnicotinonitrile. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds with the substitution of hydrogen atoms by chlorine atoms at the 2 and 4 positions of the nicotinonitrile ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
Nucleophilic Substitution: Products include substituted nicotinonitriles with various functional groups.
Oxidation: Products include nicotinic acids and their derivatives.
Reduction: Products include primary amines and their derivatives.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylnicotinonitrile involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. The compound targets the photosystem II complex in chloroplasts, inhibiting electron transport and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-methylnicotinonitrile
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2,6-Dichloro-4-iodopyridine
Uniqueness
2,4-Dichloro-6-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-6-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-2-6(8)5(3-10)7(9)11-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKGFMCVNLCEJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460839 | |
Record name | 2,4-DICHLORO-6-METHYLNICOTINONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38367-36-1 | |
Record name | 2,4-DICHLORO-6-METHYLNICOTINONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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